3-Chloro-2,6-difluoropyridine-4-carbaldehyde
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Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Chloro-2,6-difluoropyridine-4-carbaldehyde, often involves the nucleophilic substitution of chlorine in chloro-fluoropyridines . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
3-Chloro-2,6-difluoropyridine-4-carbaldehyde is a crucial intermediate in the synthesis of complex heterocyclic compounds. For example, it is used in the preparation of β-lactams, which are significant due to their applications in producing antibiotics. The acid-catalyzed ring closures and transformations of 3-aryloxy-4-oxoazetidine-2-carbaldehydes into various heterocyclic systems highlight the versatility of similar compounds in organic synthesis (Bertha et al., 1998).
Catalysis and Polymerization
In the field of catalysis, this compound-related compounds have been utilized as ligands in atom transfer radical polymerization (ATRP), which is a pivotal method for producing well-defined polymers. This showcases the role of such compounds in facilitating polymer synthesis, where they act to stabilize transition metal catalysts, thus enhancing the polymerization process (Haddleton et al., 1997).
Material Science
In material science, derivatives of this compound are part of the synthesis pathway towards new materials. For instance, its use in the synthesis of trinuclear complexes demonstrates the compound's potential in creating novel materials with unique electronic and magnetic properties, useful for applications in electronics and catalysis (Lobana et al., 2008).
Medicinal Chemistry
While explicitly avoiding drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs derived from this compound are often explored for their biological activity. The synthesis and evaluation of Schiff’s bases of related compounds have shown potential antimicrobial activities, which underscores the significance of these compounds in the search for new therapeutic agents (Bairagi et al., 2009).
Properties
IUPAC Name |
3-chloro-2,6-difluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-5-3(2-11)1-4(8)10-6(5)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWXIPKAOZNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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